3,8-Dichloro-1,5-naphthyridine
Overview
Description
3,8-Dichloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 3rd and 8th positions of the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which 3,8-dichloro-1,5-naphthyridine belongs, exhibit a variety of biological activities . Therefore, the specific targets could vary depending on the functional groups attached to the naphthyridine core.
Mode of Action
It’s known that 1,5-naphthyridines can react readily with electrophilic or nucleophilic reagents . This suggests that this compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given the broad biological activities of 1,5-naphthyridine derivatives , it’s plausible that multiple pathways could be influenced.
Result of Action
Given the known biological activities of 1,5-naphthyridine derivatives , it’s likely that the compound could have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3,8-Dichloro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially inhibiting or activating them depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, it can alter metabolic pathways within the cell, impacting the production and utilization of energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or RNA, potentially interfering with their normal functions. Additionally, this compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These interactions can result in alterations in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, this compound can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a certain dosage is required to elicit a biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. For instance, this compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and subsequent cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or RNA, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloro-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine. One common method is the reaction of 1,5-naphthyridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. This reaction introduces chlorine atoms at the desired positions on the naphthyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dichloro-1,5-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Substituted naphthyridines with various functional groups.
Oxidation: Oxidized derivatives of this compound.
Cross-Coupling: Biaryl or alkyl-aryl naphthyridine derivatives.
Scientific Research Applications
3,8-Dichloro-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1,5-Naphthyridine: The parent compound without chlorine substituents.
3-Chloro-1,5-naphthyridine: A mono-chlorinated derivative.
8-Chloro-1,5-naphthyridine: Another mono-chlorinated derivative.
Uniqueness: 3,8-Dichloro-1,5-naphthyridine is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. The dual substitution pattern can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3,8-dichloro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNVIIMWNOTDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345891 | |
Record name | 3,8-dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-81-5 | |
Record name | 3,8-Dichloro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28252-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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